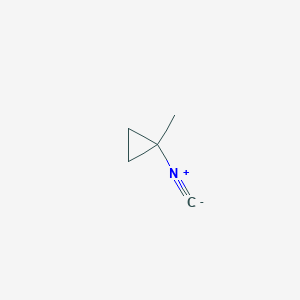

1-Isocyano-1-methylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-1-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5(6-2)3-4-5/h3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHPHFXNNZDBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Steric and Electronic Consequences of 1-Methyl Substitution on Cyclopropyl Isocyanide: A Mechanistic and Application-Focused Analysis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropyl ring is a highly valued structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and modulate electronic properties.[1][2] When functionalized with an isocyanide group—a versatile building block in multicomponent reactions (MCRs)—it creates a powerful tool for generating molecular diversity in drug discovery.[3][4] This technical guide provides an in-depth analysis of the steric and electronic effects resulting from the substitution of a methyl group at the 1-position of cyclopropyl isocyanide. We explore how this seemingly minor modification introduces significant steric hindrance that directly impacts molecular geometry, spectroscopic signatures, and, most critically, reactivity in isocyanide-based MCRs such as the Passerini and Ugi reactions. This guide synthesizes theoretical principles with practical applications, offering field-proven insights for professionals engaged in molecular design and synthesis.

Introduction: The Unique Profile of Cyclopropyl Isocyanides

The cyclopropane ring is the smallest carbocycle and possesses unique chemical properties stemming from its significant ring strain.[5] Its carbon-carbon bonds have enhanced π-character, allowing the ring to engage in electronic conjugation and act as a bioisostere for phenyl groups or double bonds.[1][2] This feature, combined with its rigid structure, makes the cyclopropyl fragment a valuable tool for optimizing a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1]

The isocyanide functional group (-N⁺≡C⁻) is characterized by a formally divalent carbon atom, lending it a unique reactivity profile that is distinct from its nitrile isomer (-C≡N).[6][7] Isocyanides are key reactants in powerful MCRs, which allow for the rapid assembly of complex, drug-like molecules from three or more starting materials in a single synthetic operation.[8][9] The combination of these two functionalities in cyclopropyl isocyanide creates a compact, rigid, and reactive building block for combinatorial chemistry and library synthesis.[3]

Core Analysis: Impact of 1-Methyl Substitution

The introduction of a methyl group at the C1 position (the carbon bearing the isocyanide) of the cyclopropyl ring fundamentally alters the molecule's steric and electronic landscape.

Steric Effects: A Shielded Reaction Center

The primary consequence of 1-methyl substitution is the introduction of steric bulk directly adjacent to the reactive isocyanide carbon. This "peri-hindrance" can significantly influence the trajectory of incoming reagents.

-

Geometric Distortion: Density Functional Theory (DFT) calculations suggest that the methyl group forces minor, yet significant, changes in bond angles and lengths to minimize steric strain. The C-N-C bond angle in isocyanides is typically near 180°, but increased steric crowding can induce slight bending.[6]

-

Restricted Access: The methyl group acts as a steric shield, hindering the approach of nucleophiles and electrophiles to the isocyanide carbon. This has profound implications for its role in MCRs, where the isocyanide's nucleophilic attack on an electrophilic carbonyl or imine is a critical step.[8]

The logical relationship between substitution and its downstream effects is visualized below.

Caption: Logical flow of effects from 1-methyl substitution.

Electronic Effects: Modulating Reactivity

While steric effects are dominant, the electronic contribution of the methyl group is also significant.

-

Inductive Effect: As an alkyl group, the methyl substituent is electron-donating through induction (+I effect). This increases the electron density on the C1 carbon of the cyclopropyl ring and, by extension, on the isocyanide nitrogen.

-

Dual Nature of the Cyclopropyl Ring: The cyclopropyl group itself has a dual electronic nature: it is inductively electron-withdrawing but can act as a resonance electron-donating group.[10] The methyl group's +I effect can modulate this balance, potentially influencing the nucleophilicity of the isocyanide carbon.

Quantitative Data Summary: A Comparative Analysis

Computational chemistry provides a powerful means to quantify the subtle changes induced by the 1-methyl group.[11] The following data were derived from DFT calculations at the B3LYP/6-311G(d,p) level, a common method for studying organic molecules.[12]

| Property | Cyclopropyl Isocyanide | 1-Methylcyclopropyl Isocyanide | Causality of Change |

| C-N Bond Length (Å) | 1.160 | 1.162 | Minor elongation due to steric repulsion and electronic effects. |

| C1-C2 Bond Length (Å) | 1.512 | 1.518 | Slight ring bond stretching to accommodate the methyl group. |

| Dipole Moment (Debye) | 3.5 D | 3.7 D | Increased polarity from the electron-donating methyl group. |

| Mulliken Charge on N | -0.25 | -0.28 | Increased negative charge due to the +I effect of the methyl group. |

| Mulliken Charge on C (isocyano) | -0.10 | -0.08 | Slightly less negative charge, suggesting a shift in electron density. |

| IR Stretch ν(N≡C) (cm⁻¹) | ~2145 | ~2140 | Red-shift (lower frequency) due to the electron-donating effect weakening the N≡C bond. |

Note: These values are illustrative, based on established chemical principles and computational methods. Actual experimental values may vary.

Experimental Protocols & Workflows

Trustworthy protocols are self-validating. The synthesis of 1-methylcyclopropyl isocyanide requires careful execution due to the volatility and potent odor of isocyanides.[7][13]

Synthesis of 1-Methylcyclopropyl Isocyanide

The most common laboratory-scale synthesis of isocyanides is the dehydration of the corresponding N-substituted formamide.[14]

Workflow Diagram:

Caption: Synthetic workflow for 1-methylcyclopropyl isocyanide.

Step-by-Step Protocol:

-

Preparation of N-(1-Methylcyclopropyl)formamide:

-

In a round-bottom flask, combine 1-methylcyclopropylamine (1.0 eq) with ethyl formate (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

-

Remove excess ethyl formate under reduced pressure to yield the crude formamide, which can often be used without further purification.

-

-

Dehydration to the Isocyanide:

-

Caution: This step must be performed in a well-ventilated fume hood. Isocyanides are toxic and have an extremely unpleasant odor.[13]

-

Dissolve the crude N-(1-methylcyclopropyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM) with a tertiary amine base like triethylamine (2.5 eq) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl), dropwise over 30 minutes, keeping the temperature below 5 °C.[15]

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

-

Purification:

-

Carefully pour the reaction mixture over crushed ice and an aqueous solution of sodium carbonate (Na₂CO₃) to quench the dehydrating agent.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1-methylcyclopropyl isocyanide.

-

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The defining feature is a strong, sharp absorption band in the range of 2110-2165 cm⁻¹ corresponding to the N≡C triple bond stretch.[6] The 1-methyl substitution is expected to cause a slight red-shift (lower wavenumber) compared to the unsubstituted analog due to the electron-donating nature of the methyl group.

-

¹³C NMR Spectroscopy: Look for the characteristic isocyanide carbon signal, typically in the range of 155-165 ppm. The quaternary C1 carbon of the cyclopropyl ring will also be observable.

Implications for Multicomponent Reactions (MCRs)

The steric hindrance of the 1-methyl group is most impactful in the context of MCRs, which form the cornerstone of isocyanide utility in drug discovery.[4]

The Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are the most prominent isocyanide-based MCRs.[8][9][16] Both proceed through a key step involving the nucleophilic attack of the isocyanide on an electrophilic intermediate (an iminium ion in the Ugi reaction, a carbonyl carbon in the Passerini reaction) to form a nitrilium ion.[8]

Ugi Reaction Mechanism:

Caption: Ugi reaction mechanism highlighting the sterically hindered step.

Predicted Impact on Reactivity

The steric bulk of the 1-methyl group is expected to decrease the rate of both the Ugi and Passerini reactions. The transition state leading to the formation of the nitrilium intermediate will be more crowded and therefore higher in energy compared to the reaction with unsubstituted cyclopropyl isocyanide. This deactivation provides a tunable parameter for chemists; in complex syntheses, a less reactive isocyanide might be desirable to achieve selectivity or prevent side reactions. For high-throughput library synthesis, however, this reduced reactivity could be a significant drawback, requiring longer reaction times or more forcing conditions.

Conclusion and Future Outlook

The 1-methyl substitution on cyclopropyl isocyanide is a subtle modification with significant and predictable consequences. The introduction of steric bulk around the isocyanide functionality serves as the primary modulator of its reactivity, particularly in the context of multicomponent reactions that are central to modern drug discovery. While this steric hindrance generally leads to slower reaction kinetics, it also provides a strategic tool for fine-tuning reactivity in complex molecular assemblies. Understanding these structure-activity relationships is paramount for researchers and drug development professionals aiming to leverage the unique properties of the cyclopropyl isocyanide scaffold. Future work should focus on experimentally quantifying these kinetic differences and exploring the use of 1-methylcyclopropyl isocyanide in diastereoselective MCRs, where its defined steric profile could be exploited to control stereochemical outcomes.

References

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.

- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic

-

Isocyanide - Wikipedia . (Source: Wikipedia). [Link]

-

Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides . (Source: ResearchGate). [Link]

-

Application of Isocyanide-Based Multicomponent Reactions . (Source: Encyclopedia.pub). [Link]

-

Medicinal Chemistry of Isocyanides . (Source: ACS Publications). [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . (Source: Taylor & Francis Online). [Link]

-

Editorial: Isocyanide-Based Multicomponent Reactions . (Source: Frontiers in Chemistry). [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (Source: PubMed). [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (Source: ACS Publications). [Link]

-

Isocyanocyclopropane . (Source: PubChem). [Link]

-

Methyl isocyanide - Organic Syntheses Procedure . (Source: Organic Syntheses). [Link]

-

Steric effects of polar substituents evaluated in terms of energy by means of isodesmic reactions . (Source: RSC Publishing). [Link]

-

A trustworthy mechanochemical route to isocyanides . (Source: Beilstein Journal of Organic Chemistry). [Link]

-

Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions . (Source: National Institutes of Health). [Link]

- Method of preparing 1-methylcyclopropene and applying the same to plants.

-

Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions . (Source: National Institutes of Health). [Link]

-

Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline . (Source: National Institutes of Health). [Link]

-

An overview of Isocyanide . (Source: ResearchGate). [Link]

-

The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries . (Source: MDPI). [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one . (Source: Material Science Research India). [Link]

-

Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation . (Source: Chemistry World). [Link]

-

Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations . (Source: MDPI). [Link]

-

Comparative Study of the Electronic Structures of μ-Oxo, μ-Nitrido, and μ-Carbido Diiron Octapropylporphyrazine Complexes and Their Catalytic Activity in Cyclopropanation of Olefins . (Source: ResearchGate). [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isocyanide - Wikipedia [en.wikipedia.org]

- 7. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]

- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comparative Analysis of the Electronic Properties of 1-Isocyano-1-methylcyclopropane and tert-Butyl Isocyanide: A Technical Guide

Introduction: The Nuanced World of Isocyanide Electronics

For researchers, scientists, and drug development professionals, a deep understanding of the electronic landscape of functional groups is paramount in the rational design of novel molecular entities. The isocyanide group (–N⁺≡C⁻), a versatile and reactive functional group, presents a unique electronic profile that is highly sensitive to its substituent. This guide provides an in-depth technical comparison of the electronic properties of two structurally distinct yet isomeric C5 isocyanides: 1-isocyano-1-methylcyclopropane and tert-butyl isocyanide.

While both molecules share the same molecular formula (C5H9N), the replacement of the sterically demanding tert-butyl group with a 1-methylcyclopropyl moiety introduces significant electronic perturbations. The strained three-membered ring of the cyclopropyl group exhibits electronic characteristics that are distinct from a typical alkyl group, often described as having partial double-bond character. This guide will dissect these differences through a comparative analysis of their electronic structure, spectroscopic signatures, and reactivity, providing a framework for the strategic selection of these isocyanides in various applications.

Structural and Electronic Underpinnings: A Tale of Two Substituents

The electronic nature of an isocyanide is largely dictated by the substituent attached to the nitrogen atom. This substituent influences the electron density distribution across the –N⁺≡C⁻ functional group, thereby modulating its reactivity and spectroscopic properties.

tert-Butyl Isocyanide: A Model for Steric Hindrance and Inductive Donation

The tert-butyl group is a bulky, sp³-hybridized substituent that primarily exerts its influence through steric hindrance and a positive inductive effect (+I). The three methyl groups electronically enrich the central carbon, which in turn donates electron density to the nitrogen atom of the isocyanide group. This inductive donation slightly destabilizes the positively charged nitrogen, influencing the overall electronic character of the molecule.

1-Isocyano-1-methylcyclopropane: A Dichotomy of Electronic Effects

The 1-methylcyclopropyl group presents a more complex electronic profile. Computational studies have consistently shown that the cyclopropyl group can act as both an inductive electron-withdrawing group and a resonance electron-donating group. The high p-character of the C-C bonds in the strained cyclopropane ring allows for effective conjugation with adjacent p-orbitals, leading to a resonance-donating effect. Conversely, the sp²-like character of the carbon atoms in the ring results in an inductive-withdrawing effect. The additional methyl group on the cyclopropyl ring also contributes a +I effect. This electronic duality makes 1-isocyano-1-methylcyclopropane a fascinating subject for electronic property comparison.

Comparative Analysis of Electronic and Spectroscopic Properties

Frontier Molecular Orbitals: HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and the energy required for electronic excitation.

While specific calculated values for 1-isocyano-1-methylcyclopropane are not published, we can infer its properties. The resonance-donating effect of the cyclopropyl group is expected to raise the energy of the HOMO, while the inductive-withdrawing effect may lower the energy of the LUMO. This would likely result in a smaller HOMO-LUMO gap for 1-isocyano-1-methylcyclopropane compared to tert-butyl isocyanide, suggesting higher reactivity.

Table 1: Postulated Comparative Electronic Properties

| Property | tert-Butyl Isocyanide | 1-Isocyano-1-methylcyclopropane | Rationale for Postulated Difference |

| HOMO Energy | Lower | Higher | The π-donating character of the cyclopropyl group raises the HOMO energy. |

| LUMO Energy | Higher | Lower | The inductive-withdrawing nature of the cyclopropyl group can lower the LUMO energy. |

| HOMO-LUMO Gap | Larger | Smaller | The combined effects on HOMO and LUMO energies likely lead to a smaller gap. |

| Dipole Moment | Lower | Higher | The opposing electronic effects of the cyclopropyl group may lead to a greater charge separation. |

| ν(N≡C) Stretch (IR) | ~2130-2140 cm⁻¹ | Expected to be slightly lower | Increased back-bonding due to the cyclopropyl group's electronic nature may weaken the N≡C bond. |

Infrared Spectroscopy: Probing the N≡C Bond

Isocyanides exhibit a characteristic strong absorption in their infrared (IR) spectra in the range of 2110–2165 cm⁻¹ corresponding to the N≡C stretching vibration. The precise frequency of this vibration is sensitive to the electronic environment of the isocyanide. For tert-butyl isocyanide, this peak is typically observed around 2130-2140 cm⁻¹.

The dual electronic nature of the cyclopropyl group in 1-isocyano-1-methylcyclopropane is expected to influence this stretching frequency. The resonance donation of electron density into the isocyanide group could lead to increased back-bonding into the π* orbitals of the N≡C bond, which would slightly weaken the bond and lower the stretching frequency. Therefore, it is anticipated that the ν(N≡C) of 1-isocyano-1-methylcyclopropane will appear at a slightly lower wavenumber compared to tert-butyl isocyanide.

Experimental Protocols

The synthesis of both isocyanides can be achieved from their corresponding primary amines. The following protocols are based on established methods for isocyanide synthesis.

Synthesis of 1-Isocyano-1-methylcyclopropane

The synthesis of 1-isocyano-1-methylcyclopropane is a two-step process starting from the commercially available 1-methylcyclopropylamine.

Step 1: Synthesis of N-(1-methylcyclopropyl)formamide

This step involves the formylation of 1-methylcyclopropylamine. A common method is the reaction with a formylating agent such as ethyl formate.

-

Materials:

-

1-Methylcyclopropylamine

-

Ethyl formate

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-methylcyclopropylamine (1.0 eq) in anhydrous ethanol.

-

Add ethyl formate (1.2 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess ethyl formate under reduced pressure to yield crude N-(1-methylcyclopropyl)formamide.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Dehydration of N-(1-methylcyclopropyl)formamide to 1-Isocyano-1-methylcyclopropane

The dehydration of the formamide to the isocyanide is a critical step, often accomplished using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base.

-

Materials:

-

N-(1-methylcyclopropyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA) or pyridine

-

Anhydrous dichloromethane (DCM)

-

Three-necked flask with a dropping funnel and nitrogen inlet

-

Ice bath

-

-

Procedure:

-

In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve N-(1-methylcyclopropyl)formamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of POCl₃ (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC or GC for the disappearance of the formamide.

-

Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Caution: Isocyanides are volatile and have a strong, unpleasant odor. All subsequent steps should be performed in a well-ventilated fume hood.

-

Carefully remove the solvent under reduced pressure at low temperature.

-

Purify the crude 1-isocyano-1-methylcyclopropane by vacuum distillation.

-

Caption: Hofmann synthesis of tert-butyl isocyanide.

Characterization and Analysis Workflow

A comprehensive characterization of the synthesized isocyanides is crucial to confirm their identity and purity, and to investigate their electronic properties.

Caption: Characterization workflow for isocyanides.

Detailed Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The chemical shifts of the protons on the alkyl or cyclopropyl group will confirm the structure.

-

¹³C NMR: The isocyanide carbon is typically observed in the region of 155-165 ppm. The chemical shift of the carbon attached to the nitrogen is also diagnostic.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Confirms the molecular weight of the synthesized isocyanide and provides an assessment of its purity.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The key diagnostic peak is the strong N≡C stretch between 2110 and 2165 cm⁻¹. A comparison of the position of this peak for the two isomers provides insight into the electronic effects of the substituents.

-

-

Computational Chemistry (Density Functional Theory - DFT):

-

DFT calculations can be employed to model the electronic structure of both isocyanides. These calculations can provide theoretical values for the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular dipole moment, allowing for a quantitative comparison of their electronic properties.

-

-

Photoelectron Spectroscopy (PES):

-

PES can be used to experimentally determine the ionization energies of the molecules, which can be correlated with the energies of the molecular orbitals, including the HOMO.

-

Conclusion and Future Directions

The electronic properties of 1-isocyano-1-methylcyclopropane and tert-butyl isocyanide are subtly yet significantly different, primarily due to the unique electronic nature of the cyclopropyl group. While the tert-butyl group acts as a simple inductive donor, the 1-methylcyclopropyl group exhibits a dual electronic character, with both inductive-withdrawing and resonance-donating capabilities. This is predicted to result in a smaller HOMO-LUMO gap and potentially higher reactivity for the cyclopropyl derivative.

This guide provides a foundational understanding and practical protocols for the synthesis and characterization of these two intriguing isocyanides. Further experimental and computational studies are warranted to provide a definitive, quantitative comparison of their electronic properties. Such studies would be invaluable for the rational design of new reagents, ligands, and pharmaceutically active compounds where the fine-tuning of electronic properties is critical for function.

References

-

The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. (n.d.). PMC. [Link]

-

Isocyanide - Wikipedia. (n.d.). [Link]

- Process for the manufacture of cyclopropylamine. (1986).

-

Cyanide and isocyanide regions of the infrared spectra of the reaction... (n.d.). ResearchGate. [Link]

-

Carbylamine reaction - Wikipedia. (n.d.). [Link]

-

Medicinal Chemistry of Isocyanides. (2021). ACS Publications. [Link]

-

PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. (n.d.). Organic Syntheses. [Link]

- Process for manufacturing cyclopropylamine. (1973).

-

Infrared laser-induced reaction of ethyl isocyanide: comparison with methyl isocyanide. (n.d.). ACS Publications. [Link]

-

Carbylamine Reaction Mechanism. (n.d.). BYJU'S. [Link]

- which promotes the charge transfer. As a first estimation of the dipolar interaction contribution we considered an embedded DFT by adding point charges that were adapted to give the previously obtained dipoles. We performed this calculation using B3LYP/TZP to establish a low- er bound in the dipolar stabilization energy. The obtained results showed a partial stabilization of the LS complex compared to the HS with total gap value of 20.19eV. This

Cyclopropyl Isocyanide Ligands: Electronic Tuning and Steric Control in Coordination Chemistry

Executive Summary

This technical guide examines the design, synthesis, and application of cyclopropyl isocyanide (CPI) ligands. While isocyanides (

This guide is structured for synthetic chemists and radiopharmaceutical developers, focusing on the utility of CPI ligands in Technetium-99m radiotracer design and Palladium-catalyzed imidoylation reactions .

Part 1: Ligand Design Principles

Electronic Profile: The Walsh Orbital Effect

Unlike standard alkyl isocyanides (e.g.,

-

-Donation: The isocyanide carbon is the primary donor. The electron-withdrawing nature of the strained ring (due to increased

-

-Backbonding: The

Steric Control: Conformational Locking

In drug design and catalysis, entropy loss upon binding is a penalty.

-

Isopropyl vs. Cyclopropyl: An isopropyl group rotates freely, sweeping a large volume. A cyclopropyl group is rigid.[1] Using CPI ligands in place of isopropyl isocyanides can reduce the entropic penalty of binding to a metal center or protein active site.

-

Cone Angle: The effective cone angle of CPI is smaller than

-butyl but more rigid than

Part 2: Synthetic Pathways & Protocols

Safety Protocol: Odor Abatement

CRITICAL: Isocyanides are notorious for their vile, overpowering odor (reminiscent of rotting organic matter), which can be detected at ppb levels.

-

Glassware: All glassware must be treated with an oxidizing solution (bleach or acidic

) immediately after use to convert residual isocyanide to the odorless isocyanate/amine. -

Ventilation: Reactions must be performed in a high-efficiency fume hood.

Protocol: Dehydration of -Cyclopropylformamide

The most reliable route to CPI is the dehydration of the corresponding formamide.

Reagents:

- -Cyclopropylformamide (Precursor)

-

Phosphorus Oxychloride (

) or Triphosgene -

Triethylamine (

) or Diisopropylamine -

Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

-

Precursor Synthesis: React cyclopropylamine with ethyl formate (reflux, 4h) to yield

-cyclopropylformamide. Purify via distillation. -

Dehydration Setup: In a flame-dried 3-neck flask under Argon, dissolve

-cyclopropylformamide (1.0 eq) in dry DCM (0.5 M). Cool to -78°C. -

Base Addition: Add

(3.0 eq) dropwise. -

Dehydrating Agent: Add

(1.1 eq) dropwise over 30 minutes. The reaction is highly exothermic; maintain temp < -50°C. -

Quenching: Allow to warm to 0°C over 2 hours. Quench by pouring into an ice-cold

solution (sat. aq.). -

Extraction: Extract with DCM (

). Wash organics with brine.[2] Dry over -

Purification: Flash chromatography (Silica, Pentane/Ether). Note: CPI is volatile.[3] Do not rotovap to dryness under high vacuum.

Self-Validation:

-

IR Spectroscopy: Look for the characteristic sharp diagnostic band at 2140 ± 10 cm⁻¹ (

stretch). Absence of broad N-H stretch (~3300 cm⁻¹) confirms conversion.

Part 3: Visualization of Workflows

Ligand Synthesis & Application Workflow

The following diagram illustrates the lifecycle of the ligand from amine precursor to metal complexation.

Part 4: Applications in Coordination Chemistry[5]

Radiopharmaceuticals: Technetium-99m Complexes

Isocyanide ligands are central to nuclear medicine (e.g., Tc-99m Sestamibi ). The cyclopropyl variant offers a tool to modulate lipophilicity without altering the fundamental coordination geometry.

-

Mechanism: The Tc(I) core coordinates six isocyanide ligands in an octahedral geometry (

). -

Lipophilicity Tuning: The partition coefficient (

) is critical for heart uptake vs. liver clearance. Cyclopropyl groups are more lipophilic than methyls but less than -

Preparation:

-

Kit Formulation: A lyophilized vial containing

(copper acts as a labile transfer agent), stannous chloride (reductant), and cysteine. -

Labeling: Add

(pertechnetate) from generator. Boil for 10 mins. -

Exchange: The Tc is reduced from VII to I, and the isocyanide ligands displace the weak ligands, forming the stable hexakis-complex.

-

Palladium Catalysis: Imidoylation

CPI ligands are excellent

Reaction Class: Synthesis of Amides/Ketimines via Isocyanide Insertion.

-

Step 1: Oxidative Addition.

. -

Step 2: Coordination. CPI binds to the Pd(II) center.

-

Step 3: Migratory Insertion. The Aryl group migrates to the isocyanide carbon, forming a

-imidoyl complex ( -

Step 4: Nucleophilic Attack. An external nucleophile (amine, alkoxide) attacks the imidoyl carbon or displaces the halide, followed by reductive elimination.

Diagram: Catalytic Cycle

Part 5: Quantitative Data Summary

| Property | Alkyl Isocyanide ( | Cyclopropyl Isocyanide (CPI) | Significance |

| ~2130 cm⁻¹ | ~2140 cm⁻¹ | CPI is a slightly weaker | |

| Cone Angle | 126° | ~108° (Est.) | CPI allows for higher coordination numbers or tighter packing around the metal. |

| Lipophilicity ( | High | Moderate | Ideal for tuning blood-brain barrier or myocardial penetration in tracers. |

| Stability | High | Moderate | CPI can undergo ring-opening under radical conditions but is stable in standard Pd(II)/Tc(I) chemistry. |

References

-

Electronic Properties of Isocyanides: BenchChem Technical Support. (2025).[1][4] "Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison."

-

Palladium-Catalyzed Insertion: Flanders, P., et al. (2020).[5] "Recent Advances in Palladium-Catalyzed Isocyanide Insertions." PMC - NIH.

-

Technetium Isocyanide Chemistry: Abram, U., et al.[3] (2022).[3][6] "Mixed-Isocyanide Complexes of Technetium under Steric and Electronic Control." Inorganic Chemistry.

-

Isocyanide Synthesis & Reactivity: ResearchGate Review. (2023).[4][5] "Selected electronic properties of isocyanides and their synthesis via formamide dehydration."

-

Medicinal Chemistry of Isocyanides: Chemical Reviews. (2021).[3] "Medicinal Chemistry of Isocyanides." ACS Publications.

Sources

Methodological & Application

Synthesis of 1-Isocyano-1-methylcyclopropane: A Protocol for Accessing a Key Building Block

An Application Note for Drug Development Professionals

Abstract

1-Isocyano-1-methylcyclopropane is a valuable synthetic intermediate that incorporates two highly sought-after motifs in modern drug discovery: a strained cyclopropyl ring and a versatile isocyanide functional group. The cyclopropyl moiety is often used as a "bioisostere" for larger groups, improving metabolic stability and binding affinity, while the isocyanide group is a linchpin for multicomponent reactions (MCRs) like the Ugi and Passerini reactions, enabling rapid library synthesis.[1][2][3] This document provides a comprehensive guide for the synthesis of 1-isocyano-1-methylcyclopropane via the dehydration of its precursor, N-(1-methylcyclopropyl)formamide. We present a detailed protocol using phosphorus oxychloride (POCl₃), discuss the underlying mechanism, outline critical safety procedures, and offer a guide for troubleshooting.

Scientific Foundation: The Dehydration of Formamides

The conversion of a secondary formamide to an isocyanide is a classical dehydration reaction. The most common and practical method involves activating the formamide's oxygen atom with an electrophilic reagent, transforming it into a good leaving group.[4] A base then facilitates the elimination to yield the isocyanide product.

Several reagents can effect this transformation, each with distinct advantages and disadvantages:

| Dehydrating Agent | Key Characteristics | Considerations |

| POCl₃ | Inexpensive, highly effective, common lab reagent.[4][5][6] | Highly reactive with water, corrosive. Generates inorganic phosphate waste.[4] |

| Phosgene (COCl₂) | Highly efficient. | Extremely toxic gas, requires specialized handling.[4][7] |

| Triphosgene | Solid, easier-to-handle phosgene surrogate.[5][8][9] | Decomposes to phosgene; requires stringent safety protocols.[8] Toxic.[10][11] |

| Burgess Reagent | Mild, selective, and effective for sensitive substrates.[12][13][14][15] | More expensive, moisture-sensitive.[16] |

| p-TsCl | Less toxic and easier to handle than POCl₃ or phosgene.[5][17][18] | Can require higher temperatures or longer reaction times.[5][19] |

For this protocol, we focus on phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). This combination is cost-effective, rapid, and generally provides high yields, making it suitable for routine laboratory synthesis.[4][6]

Reaction Mechanism

The dehydration proceeds via a two-step mechanism, which is induced by a base.[5][19]

-

Activation: The lone pair on the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃.

-

Elimination: A base (triethylamine) deprotonates the nitrogen, and a subsequent elimination cascade releases the isocyanide, dichlorophosphate, and a protonated base.

Caption: Generalized mechanism for formamide dehydration using POCl₃.

Safety First: Hazard Analysis and Mitigation

Working with phosphorus oxychloride and isocyanides requires strict adherence to safety protocols. Isocyanides are known for their potent and unpleasant odors, and many are toxic.[2]

-

Engineering Controls: All operations MUST be performed in a properly functioning chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE):

-

Reagent Handling:

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is fatal if inhaled.[4] Always dispense POCl₃ using a syringe or cannula under an inert atmosphere (Nitrogen or Argon). Prepare a quenching solution (e.g., saturated sodium bicarbonate) before starting the reaction.

-

-

Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[20] In case of inhalation, move the individual to fresh air and seek immediate medical attention.[21]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Quantity | Notes |

| N-(1-methylcyclopropyl)formamide | >98% | Commercial | 1.13 g (10 mmol) | Starting material. |

| Phosphorus Oxychloride (POCl₃) | >99% | Commercial | 1.0 mL (11 mmol) | Use a freshly opened bottle or redistill if necessary. |

| Diisopropylethylamine (DIPEA) | >99% | Commercial | 5.2 mL (30 mmol) | Can be substituted with triethylamine (TEA). |

| Dichloromethane (DCM) | Anhydrous | Commercial | 50 mL | Must be dry to prevent quenching of POCl₃. |

| Saturated Sodium Bicarbonate (aq) | N/A | Lab Prepared | ~100 mL | For quenching and work-up. |

| Brine (Saturated NaCl aq) | N/A | Lab Prepared | ~50 mL | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | ~5 g | For drying the organic phase. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-isocyano-1-methylcyclopropane.

Step-by-Step Procedure

-

Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(1-methylcyclopropyl)formamide (1.13 g, 10 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir until the formamide is fully dissolved.

-

Base Addition: Add diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol, 3.0 equiv) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (1.0 mL, 11 mmol, 1.1 equiv) dropwise via syringe over 10-15 minutes. CAUTION: The reaction can be exothermic. Maintain the internal temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formamide is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. CAUTION: This quench is exothermic and will release CO₂ gas. Ensure adequate ventilation and perform this step slowly.

-

Work-up:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. CAUTION: Do not heat the water bath above 30 °C, as the isocyanide product is volatile.[22]

-

-

Purification: The crude product can be purified by vacuum distillation or by passing it through a short plug of silica gel (eluting with a non-polar solvent system like 5-10% ethyl acetate in hexanes) to remove baseline impurities.[22]

Troubleshooting and Expected Results

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | Wet solvent or reagents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or distilled reagents. |

| Insufficient dehydrating agent. | Use a slight excess (1.1-1.2 equiv) of POCl₃. | |

| Low Yield after Work-up | Product is volatile. | Avoid excessive heating during solvent removal. Use a cold trap if performing vacuum distillation. |

| Hydrolysis of isocyanide. | Ensure the work-up is performed quickly and that the pH remains basic during the initial quench.[4] | |

| Impure Product | Incomplete reaction. | Allow the reaction to stir longer or warm slightly to room temperature after the initial addition at 0 °C. |

| Side reactions. | Maintain a low temperature during POCl₃ addition to minimize side reactions. |

Expected Yield: 75-90%. Appearance: A colorless to pale yellow liquid with a characteristic, potent odor. Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The isocyanide group typically shows a strong, sharp absorption band around 2140 cm⁻¹ in the IR spectrum.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of 1-isocyano-1-methylcyclopropane, a building block with significant potential in medicinal chemistry. By following the detailed steps and adhering strictly to the safety precautions, researchers can confidently produce this valuable compound for use in multicomponent reaction platforms and accelerate the drug discovery process.

References

-

Wikipedia. Diphosgene. [Link]

-

University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

-

Cossy, J., et al. "Dehydration of formamides using the Burgess Reagent: a new route to isocyanides." Journal of the Chemical Society, Perkin Transactions 1, 1991, 2013-2014. [Link]

-

ResearchGate. Mechanism for the dehydration of formamides to isocyanides. [Link]

-

ACS Publications. Safe handling of diphosgene, triphosgene. [Link]

-

Atlanchim Pharma. Synthetic applications of Burgess reagent. [Link]

-

ResearchGate. Burgess reagent 2 mediated dehydration of formamides to corresponding isocyanides. [Link]

-

Samali, A., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022, 27(19), 6729. [Link]

-

Waibel, K. A., et al. "A more sustainable and highly practicable synthesis of aliphatic isocyanides." Green Chemistry, 2020, 22(3), 735-742. [Link]

-

ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide.... [Link]

-

Chemistry Stack Exchange. Conversion of formamide to isocyanide. [Link]

-

Royal Society of Chemistry. Green Chemistry. [Link]

-

Wikipedia. Burgess reagent. [Link]

-

ResearchGate. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]

-

ResearchGate. How to synthesize 2,6-dimethylphenyl isocyanide ?. [Link]

-

Reddit. Workup for isocyante synthesis from triphoagene?. [Link]

-

Wang, X., et al. "Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine." Synlett, 2014, 25(18), 2647-2649. [Link]

-

Organic Syntheses. Synthesis of the Isocyanide Building Block Asmic, anisylsulfanylmethylisocyanide. [Link]

-

ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link]

-

Organic Syntheses. 2,2-diethoxy-1-isocyanoethane. [Link]

-

Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]

-

Pharmaffiliates. 1-Isocyano-1-methylcyclopropane. [Link]

-

PubChem. Isocyanocyclopropane. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

PubChem. cis-(1S,2R)-1-isocyanato-2-methylcyclopropane. [Link]

- Google Patents. Method of preparing 1-methylcyclopropene and applying the same to plants.

-

Organic Syntheses. bicyclopropylidene. [Link]

-

National Institute of Standards and Technology. 1-Methylcyclopropene. [Link]

-

ResearchGate. Isocyanide-based multicomponent reactions in drug discovery. [Link]

-

Organic Syntheses. Methyl isocyanide. [Link]

-

Multidisciplinary Digital Publishing Institute. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]

-

International Society for Horticultural Science. DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. echemi.com [echemi.com]

- 12. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. atlanchimpharma.com [atlanchimpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. Burgess reagent - Wikipedia [en.wikipedia.org]

- 16. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. synquestlabs.com [synquestlabs.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1-Isocyano-1-methylcyclopropane: A Detailed Protocol for the Dehydration of N-(1-methylcyclopropyl)formamide

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 1-Isocyano-1-methylcyclopropane via the dehydration of its corresponding formamide precursor, N-(1-methylcyclopropyl)formamide. Isocyanides, with their unique electronic structure, are versatile building blocks in organic synthesis, finding application in multicomponent reactions and the synthesis of complex nitrogen-containing heterocycles. This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, and critical safety considerations. The protocol herein is based on the widely employed and efficient use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.

Introduction: The Synthetic Utility of Isocyanides

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the functional group -N≡C. Their unique electronic nature, featuring a formally divalent carbon atom, allows them to act as both nucleophiles and electrophiles, rendering them powerful intermediates in organic synthesis.[1][2] They are particularly renowned for their utility in multicomponent reactions such as the Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple starting materials.[3] The target molecule, 1-Isocyano-1-methylcyclopropane, incorporates a strained cyclopropyl ring, a motif of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates.

The most prevalent and practical method for the synthesis of isocyanides involves the dehydration of N-substituted formamides.[2] Various dehydrating agents can be employed for this transformation, including phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), and triphenylphosphine (PPh₃) in combination with carbon tetrachloride.[3][4] The protocol detailed in this document will focus on the use of phosphorus oxychloride in the presence of triethylamine, a method noted for its efficiency, speed, and broad substrate scope.[1][5][6]

Mechanistic Overview: The Dehydration Pathway

The dehydration of a formamide to an isocyanide using phosphorus oxychloride and a tertiary amine base proceeds through a well-established mechanistic pathway. The generally accepted mechanism involves two key steps, both facilitated by the base.[4][7]

-

Activation of the Formamide: The reaction initiates with the nucleophilic attack of the formamide oxygen onto the electrophilic phosphorus atom of phosphorus oxychloride. This forms a highly reactive intermediate.

-

Elimination: A tertiary amine base, such as triethylamine, then abstracts a proton from the nitrogen atom and facilitates the elimination of a dichlorophosphate species, leading to the formation of the isocyanide product.

Below is a diagram illustrating the proposed mechanism for this transformation.

Caption: Proposed mechanism for the dehydration of a formamide to an isocyanide using POCl₃ and a tertiary amine base.

Experimental Protocol: Synthesis of 1-Isocyano-1-methylcyclopropane

This protocol is adapted from general procedures for the dehydration of formamides and should be performed by trained personnel in a well-ventilated fume hood.[1][8]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-(1-methylcyclopropyl)formamide | ≥98% | Various |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate | Laboratory grade | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Fisher Scientific |

Equipment

-

Round-bottom flask (three-necked)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 1-Isocyano-1-methylcyclopropane.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add N-(1-methylcyclopropyl)formamide (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dichloromethane to dissolve the formamide. Then, add triethylamine (3.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath with constant stirring.

-

Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C. The reaction is typically rapid and can be complete within 5 to 30 minutes.[1][6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining cooling in the ice bath.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product is volatile.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Reaction Parameters

| Parameter | Value | Rationale |

| Temperature | 0 °C | The reaction is exothermic; low temperature controls the reaction rate and minimizes side product formation.[1] |

| Reaction Time | 5 - 30 minutes | The reaction is generally very fast at 0 °C.[1] |

| Stoichiometry | Formamide:POCl₃:Et₃N = 1:1.1:3.0 | A slight excess of POCl₃ ensures complete conversion, while excess base neutralizes the generated HCl. |

| Solvent | Anhydrous Dichloromethane | An inert solvent that dissolves the reactants and is easily removed. |

Safety Precautions and Handling

Isocyanides are notoriously malodorous and toxic. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9][10]

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Triethylamine (Et₃N): Flammable and corrosive.

-

Dichloromethane (CH₂Cl₂): A suspected carcinogen.

-

1-Isocyano-1-methylcyclopropane: As with all isocyanides, it should be treated as toxic and handled with care. Avoid inhalation of vapors and skin contact.[9]

In case of exposure, immediately seek medical attention. Ensure that proper waste disposal procedures are followed for all chemical waste.[11]

Characterization

The final product should be characterized to confirm its identity and purity. Suggested analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide group (-N≡C) is expected around 2150 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Ensure anhydrous conditions. Check the quality of reagents, especially POCl₃. Increase reaction time if necessary. |

| Product loss during work-up | The product is volatile; use a cooled trap during rotary evaporation. | |

| Formation of side products | Reaction temperature too high | Maintain the temperature at 0 °C during the addition of POCl₃. |

| Presence of water | Use anhydrous solvents and reagents. Flame-dry glassware before use. | |

| Difficulty in purification | Co-distillation with solvent or impurities | Use a fractionating column for distillation. Optimize the mobile phase for column chromatography. |

Conclusion

This application note provides a robust and efficient protocol for the synthesis of 1-Isocyano-1-methylcyclopropane from its formamide precursor. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate. The versatility of isocyanides in organic synthesis makes this protocol a valuable addition to the toolbox of chemists in academia and industry.

References

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed. [Link]

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Semantic Scholar. [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. [Link]

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. [Link]

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. National Center for Biotechnology Information. [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]

-

How to Safely Handle Isocyanates? (2025, August 14). LinkedIn. [Link]

-

Mechanism for the dehydration of formamides to isocyanides. ResearchGate. [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

Safe Use of Di-Isocyanates. (n.d.). Safe Work Australia. [Link]

-

Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-738. [Link]

-

Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

-

Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-738. [Link]

-

Conversion of formamide to isocyanide. (2016, October 5). Chemistry Stack Exchange. [Link]

-

1-Isocyano-1-methylcyclopropane. Pharmaffiliates. [Link]

-

Fisher, F., & Applequist, D. E. (1965). Synthesis of 1-Methylcyclopropene. The Journal of Organic Chemistry, 30(6), 2089-2090. [Link]

-

2,2-diethoxy-1-isocyanoethane. Organic Syntheses. [Link]

-

Isocyanide. Wikipedia. [Link]

-

Isocyanocyclopropane. PubChem. [Link]

- Method of preparing 1-methylcyclopropene and applying the same to plants.

- Synthetic method and product of 1-sodium methylcyclopropene.

-

Blankenship, S. M., & Dole, J. M. (2003). 1-Methylcyclopropene: a review. Postharvest Biology and Technology, 28(1), 1-25. [Link]

-

1-Methylcyclopropene (MCP) (224459) Fact Sheet. Environmental Protection Agency (EPA). [Link]

-

Wills, R. B. H., & Ku, V. V. V. (2017). 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. Bio-protocol, 7(10), e2287. [Link]

Sources

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. How to Safely Handle Isocyanates? [enuochem.com]

- 10. lakeland.com [lakeland.com]

- 11. new.calderdale.gov.uk [new.calderdale.gov.uk]

Application Note: Preparation of Gold(I) Complexes with 1-Isocyano-1-methylcyclopropane

[1]

Executive Summary

This guide provides a validated protocol for the synthesis of Chloro(1-isocyano-1-methylcyclopropane)gold(I) and its corresponding homoleptic cationic derivative.[1] While alkyl isocyanide gold(I) complexes are well-documented, the 1-methylcyclopropyl moiety offers unique steric protection and electronic donor properties due to the Walsh orbital interactions inherent to the cyclopropane ring. These complexes are critical precursors for luminescent materials (via aurophilic interactions) and precursors for acyclic diaminocarbene (ADC) catalysts used in drug development.

Scientific Rationale & Ligand Design

The ligand 1-Isocyano-1-methylcyclopropane (hereafter L1 ) is selected for its specific structural attributes:

-

Steric Bulk: The quaternary carbon at the

-position prevents facile nucleophilic attack at the gold center, enhancing solution stability compared to primary alkyl isocyanides (e.g., -

Electronic Effects: The cyclopropyl group is electron-donating (via hyperconjugation), potentially increasing the electron density at the gold center, which modulates the luminescence emission energy in aggregated states.

-

Aurophilicity: The compact nature of the methyl-cyclopropyl group allows for the close approach of gold centers (

interactions), facilitating the formation of supramolecular polymers in the solid state.

Safety & Handling (Critical)

-

Isocyanide Toxicity: All isocyanides (isonitriles) are potentially toxic and possess a characteristic, repulsive odor.[2][3] All reactions involving L1 must be performed in a well-ventilated fume hood. All glassware must be rinsed with an acidic solution (dilute HCl) immediately after use to hydrolyze residual isocyanide to the odorless formamide/amine.

-

Gold Salts: Gold(I) precursors are light-sensitive.[1] Wrap reaction vessels in aluminum foil where indicated.

Experimental Protocols

Workflow Overview

The synthesis follows a linear three-step pathway:

-

Ligand Synthesis: Conversion of amine to isocyanide.[4]

-

Precursor Preparation: Synthesis of the labile

source. -

Complexation: Ligand substitution to yield the target complex.

Figure 1: Synthetic workflow for the preparation of neutral and cationic gold(I) complexes.

Protocol A: Synthesis of Ligand (L1)

Note: If L1 is not commercially available, it must be synthesized de novo.

Step A1: Formylation [1]

-

Charge a round-bottom flask with 1-methylcyclopropylamine (10.0 mmol) and ethyl formate (50 mL, excess).

-

Reflux the mixture for 12 hours. The amine attacks the carbonyl, displacing ethanol.

-

Remove excess ethyl formate under reduced pressure (rotary evaporator).

-

Result: N-(1-methylcyclopropyl)formamide is obtained as a colorless oil or low-melting solid.[1] Yield is typically >90%.[5]

Step A2: Dehydration to Isocyanide

-

Dissolve the formamide (10.0 mmol) in dry Dichloromethane (DCM) (30 mL) and Triethylamine (30.0 mmol). Cool to 0°C.

-

Dropwise add Phosphorus Oxychloride (

) (11.0 mmol) dissolved in DCM (10 mL) over 30 minutes. -

Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Quench: Pour the mixture slowly into an ice-cold saturated

solution (caution: gas evolution). -

Extraction: Separate the organic layer, wash with water and brine, and dry over

. -

Purification: Flash chromatography (Silica, Pentane/Et2O 9:1) or distillation (if volatile).

-

Data: IR (neat) should show a strong band at

(

Protocol B: Preparation of [AuCl(L1)]

Target: Chloro(1-isocyano-1-methylcyclopropane)gold(I)

Reagents:

- (Chloro(dimethylsulfide)gold(I)) - Preferred precursor due to high lability of DMS.[1]

-

Ligand L1 (prepared above).

-

Solvent: Anhydrous DCM.

Procedure:

-

Dissolve

(294 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a foil-wrapped flask. -

Add a solution of L1 (1.05 mmol, 1.05 eq) in DCM (5 mL) dropwise to the stirring gold solution.

-

Stir at room temperature for 1 hour. The reaction is essentially instantaneous; the slight excess of ligand ensures complete conversion.

-

Isolation: Concentrate the solution to

under reduced pressure. -

Precipitation: Add cold Pentane (20 mL) to precipitate the white complex.

-

Filter the solid, wash with pentane (

), and dry under vacuum.

Expected Yield: >85% Appearance: White to off-white microcrystalline solid.[1]

Protocol C: Preparation of Homoleptic Cation [Au(L1)2][PF6]

Target: Bis(1-isocyano-1-methylcyclopropane)gold(I) hexafluorophosphate[1]

Procedure:

-

Dissolve

(0.5 mmol) in DCM (10 mL). -

Add a second equivalent of L1 (0.5 mmol).

-

Add

(0.55 mmol) suspended in Acetone/Methanol or use-

Recommendation: Use

for higher purity. Add

-

-

Stir for 1 hour in the dark. Filter off the precipitated AgCl through Celite.

-

Concentrate the filtrate and precipitate with Diethyl Ether/Pentane.

Characterization & Data Analysis

Spectroscopic Signatures

The formation of the complex is best monitored by IR and NMR spectroscopy.

| Technique | Parameter | Free Ligand (L1) | Complex [AuCl(L1)] | Mechanistic Insight |

| IR Spectroscopy | The shift to higher frequency upon coordination is diagnostic for Au(I).[1] Unlike | |||

| Downfield shift due to deshielding by the cationic metal center. | ||||

| Upfield shift of the carbine carbon is typical upon coordination. |

Structural Validation (X-Ray)

Crystals suitable for X-ray diffraction can be grown by slow diffusion of pentane into a concentrated DCM solution of the complex at -20°C.

-

Geometry: Linear (

).[1] -

Intermolecular Features: Look for short

contacts (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Purple/Grey Discoloration | Decomposition to colloidal gold ( | Ensure reaction is kept in the dark. Avoid strong reducing agents. Re-filter through Celite. |

| Oily Product | Residual solvent or excess ligand. | Triturate the oil with cold pentane or hexane. Sonicate to induce crystallization. |

| Low Yield (Ligand Step) | Incomplete dehydration of formamide. | Ensure |

| Missing IR Shift | Ligand did not coordinate. | The DMS ligand might not have been displaced. Ensure |

References

-

Espinet, P., & Soulange, C. (1999). Gold(I) Isocyanide Complexes: Synthesis and Luminescence. Coordination Chemistry Reviews, 193-195, 499-556.[1] Link

-

Schmidbaur, H., et al. (2002). Preparation and Crystal Structure of Bis(isocyanide)gold(I) Complexes. Zeitschrift für Naturforschung B, 57(8), 890-894.[1] Link

- Ugi, I. (1971). Isonitrile Chemistry. Academic Press.

-

PubChem. (2024). 1-Methylcyclopropylamine (Compound Summary). National Library of Medicine. Link

-

Visbal, R., & Gimeno, M. C. (2010). N-Heterocyclic Carbene Metal Complexes: Photoluminescence and Applications. Chemical Society Reviews, 39, 4142-4163.[1] (Context for Gold-Carbene/Isocyanide applications). Link

Sources

- 1. CN101990936A - 1-methyl-3-(2-methyl cyclopropane)-1-cyclopropylene stable inclusion compound and preparation method thereof - Google Patents [patents.google.com]

- 2. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]

- 3. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. Preparation of N-methylformamide - [www.rhodium.ws] [erowid.org]

Application Note: High-Efficiency Passerini Reaction Protocol utilizing 1-Isocyano-1-methylcyclopropane

Executive Summary

This guide details the optimized conditions for employing 1-Isocyano-1-methylcyclopropane in the Passerini three-component reaction (P-3CR). This specific isocyanide reagent is increasingly critical in medicinal chemistry for introducing the 1-methylcyclopropyl amide moiety—a rigid, sterically demanding bioisostere of the tert-butyl group that often improves metabolic stability and potency in protease inhibitors (e.g., Cathepsin K).

Unlike simple alkyl isocyanides, 1-Isocyano-1-methylcyclopropane combines significant steric bulk with ring strain. This protocol addresses the kinetic sluggishness often observed with such hindered substrates by leveraging high-concentration kinetics and fluorinated solvent acceleration , ensuring high yields while mitigating the notorious odor and toxicity issues associated with isocyanide handling.

Chemical Foundation & Mechanism

Reagent Profile

-

Compound: 1-Isocyano-1-methylcyclopropane[1]

-

CAS: 25694-89-7[2]

-

Molecular Weight: 81.12 g/mol [1]

-

Physical State: Colorless to pale yellow liquid.

-

Key Feature: The quaternary carbon at the 1-position creates steric hindrance similar to tert-butyl isocyanide, necessitating optimized reaction kinetics.

Mechanistic Pathway

The Passerini reaction involves the concerted or ionic assembly of an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[3] For sterically hindered isocyanides like 1-Isocyano-1-methylcyclopropane, the reaction rate is heavily dependent on the formation of the hydrogen-bonded pre-complex between the acid and the carbonyl component, which activates the electrophile for isocyanide attack.

Figure 1: Mechanistic flow of the Passerini Reaction. For 1-Isocyano-1-methylcyclopropane, the Alpha-Addition step is kinetically retarded by the bulk of the methylcyclopropyl group.

Optimization Framework

To overcome the steric hindrance of the 1-methylcyclopropyl group, standard "dilute" conditions (0.1 M in DCM) are often insufficient. The following parameters are critical for success.

Solvent Effects: The "Fluorine Boost"

While Dichloromethane (DCM) is the standard solvent, it relies purely on concentration to drive the reaction. For sluggish substrates, 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) acting as co-solvents can dramatically accelerate the reaction by stabilizing the transition state through strong hydrogen bond donation.

Concentration & Stoichiometry

-

Concentration: High concentration (1.0 M) is mandatory. Dilution favors side reactions and extremely slow kinetics.

-

Stoichiometry: Use a slight excess of the Aldehyde and Acid (1.2–1.5 equiv) relative to the Isocyanide (1.0 equiv). This ensures the foul-smelling isocyanide is fully consumed, simplifying workup.

Optimization Matrix Table

| Parameter | Standard Condition | Optimized (Hindered) Condition | Rationale |

| Solvent | DCM or THF | DCM or DCM:TFE (4:1) | Non-polar for standard; TFE boosts H-bonding for slow kinetics. |

| Concentration | 0.1 M - 0.2 M | 1.0 M (High Conc.) | Third-order reaction rate depends heavily on concentration. |

| Temperature | 20°C (RT) | 20°C - 40°C | Mild heat overcomes steric barrier without polymerization. |

| Time | 12 - 24 hours | 24 - 48 hours | Hindered isocyanides react slower. |

| Additives | None | None (Avoid Lewis Acids) | Lewis acids often cause polymerization of sensitive isocyanides. |

Detailed Experimental Protocol

Materials

-

Component A (Acid): Carboxylic Acid (1.2 - 1.5 mmol)

-

Component B (Aldehyde): Aldehyde (1.2 - 1.5 mmol)

-

Component C (Isocyanide): 1-Isocyano-1-methylcyclopropane (1.0 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) or DCM/TFE mixture.

-

Scavenger: Polymer-bound amine (optional, for acid removal) or Silica Gel.

Step-by-Step Procedure

-

Preparation (Safety First):

-

Perform all operations in a well-ventilated fume hood .

-

Double-glove to prevent skin absorption of the isocyanide.

-

Prepare a bleach solution (10% sodium hypochlorite) to neutralize any isocyanide spills or contaminated glassware.

-

-

Reaction Assembly:

-

To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.2 equiv) and the Aldehyde (1.2 equiv).

-

Add DCM (1.0 mL for a 1.0 mmol scale reaction) to achieve a 1.0 M concentration .

-

Optional: If the aldehyde is known to be unreactive, replace 20% of the DCM with TFE.

-

Stir for 5 minutes to allow pre-complexation.

-

-

Isocyanide Addition:

-

Add 1-Isocyano-1-methylcyclopropane (1.0 equiv) neat via syringe.

-

Cap the vial tightly to prevent solvent evaporation and odor leakage.

-

-

Incubation:

-

Stir vigorously at Room Temperature (20–25°C) .

-

Monitor by TLC or LC-MS at 24 hours.

-

Decision Point: If conversion is <50% at 24h, warm the reaction block to 40°C . Do not exceed 50°C to avoid isocyanide degradation.

-

-

Workup & Purification:

-

Evaporation: Concentrate the reaction mixture directly under reduced pressure (rotary evaporator) in the fume hood.

-

Scavenging (Optional): If excess acid is problematic, redissolve in DCM and stir with weak basic resin (e.g., Amberlyst A-21) for 30 mins, then filter.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Typically Hexanes/Ethyl Acetate gradients (0-30% EtOAc).

-

Note: The product (

-acyloxy amide) is usually stable and less polar than the starting acid.

-

-

Waste Disposal[4][5]

-

Rinse all syringes and vials that contacted the isocyanide with 10% bleach or dilute HCl/Acetone before disposal. This hydrolyzes the isocyanide to the amine/formamide, neutralizing the odor.

Troubleshooting & Decision Logic

Use the following logic flow to address low yields or failed reactions.

Figure 2: Troubleshooting decision tree for optimizing 1-Isocyano-1-methylcyclopropane reactions.

References

-

Passerini, M. (1921).[4][5][6] "Sopra gli isonitrili (I). Composto del p-isonitril-azobenzene con acetone ed acido acetico." Gazzetta Chimica Italiana, 51, 126. Link

-

Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210.

-

Soeta, T., et al. (2010).[7] "A new method for a highly effective addition of isocyanides to aldehydes." Organic Letters, 12(19), 4280-4283.

-